molecular formula C14H14ClNO2S B4848013 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide

5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide

Cat. No. B4848013
M. Wt: 295.8 g/mol
InChI Key: IJHCGPBLRVEGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.

Mechanism of Action

5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by this compound leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of CRL substrates. The accumulation of CRL substrates leads to the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit DNA replication and repair, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 in cellular processes. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. This compound is a highly reactive compound and requires careful handling to prevent degradation. In addition, this compound has poor solubility in water, which can limit its use in some experiments.

Future Directions

For 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers to predict patient response, and the investigation of combination therapies with other anticancer agents. In addition, this compound has potential applications in other diseases, such as viral infections and neurodegenerative disorders, which warrant further investigation.

Scientific Research Applications

5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer.

properties

IUPAC Name

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCGPBLRVEGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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